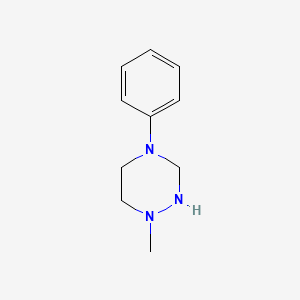
1,2,4-Triazine, hexahydro-1-methyl-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine, hexahydro-1-methyl-4-phenyl- is a nitrogen-containing heterocyclic compound. It belongs to the class of triazines, which are characterized by a six-membered ring containing three nitrogen atoms. This specific compound is notable for its hexahydro structure, indicating that it is fully saturated, and for its substitution with a methyl group at the first position and a phenyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazine derivatives typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones. One common method is the Bamberger triazine synthesis, which involves the reaction of an amidrazone with a 1,2-dicarbonyl compound under acidic conditions . Another method involves the [4 + 2] domino annulation reactions, which use ketones, aldehydes, alkynes, secondary alcohols, and alkenes as starting materials .
Industrial Production Methods
Industrial production methods for 1,2,4-triazine derivatives often involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions can vary depending on the desired substitution pattern and the specific application of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, hexahydro-1-methyl-4-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazine N-oxides, while substitution reactions can yield a variety of substituted triazines.
Scientific Research Applications
1,2,4-Triazine, hexahydro-1-methyl-4-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-triazine, hexahydro-1-methyl-4-phenyl- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: Another isomer of triazine with different substitution patterns.
Pyrrolo[2,1-f][1,2,4]triazine: A fused heterocycle that is part of several kinase inhibitors and nucleoside drugs.
2,4,6-Trichloro-1,3,5-triazine: Used in the production of reactive dyes and other industrial applications.
Uniqueness
1,2,4-Triazine, hexahydro-1-methyl-4-phenyl- is unique due to its specific substitution pattern and fully saturated structure. This gives it distinct chemical and biological properties compared to other triazine derivatives.
Properties
CAS No. |
88967-29-7 |
|---|---|
Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-methyl-4-phenyl-1,2,4-triazinane |
InChI |
InChI=1S/C10H15N3/c1-12-7-8-13(9-11-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI Key |
COILMJROIUZODR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


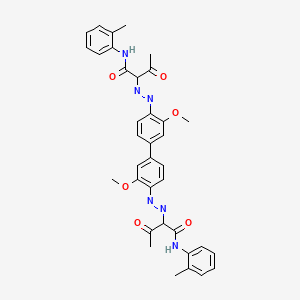
![5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14147765.png)

![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate](/img/structure/B14147774.png)
![N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine](/img/structure/B14147781.png)
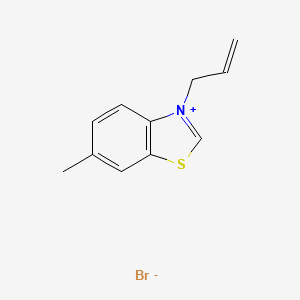
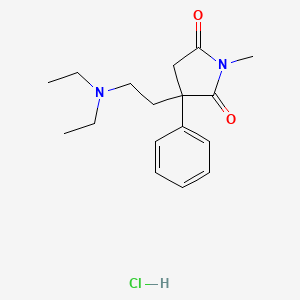

![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
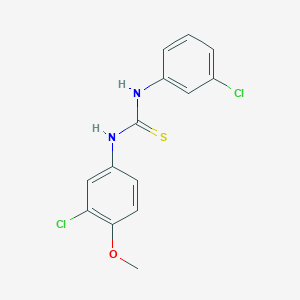
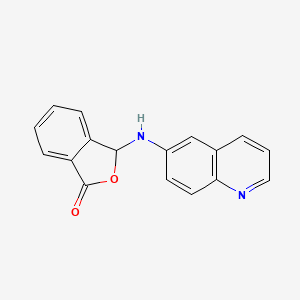
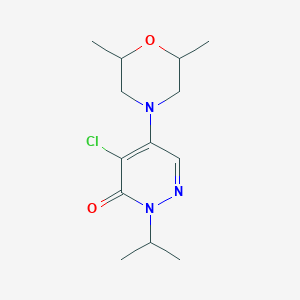
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
